(R)-3-Amino-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative used primarily in peptide synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxy group and an amino group, making it a valuable intermediate in the synthesis of various biologically active compounds.
This compound can be synthesized from commercially available starting materials. Its applications in organic synthesis and pharmaceutical chemistry have garnered interest, particularly in the context of developing new drugs.
(R)-3-Amino-4-(tert-butoxy)butanoic acid is classified as an amino acid derivative and is often categorized within the broader class of protected amino acids. Its specific configuration at the chiral center distinguishes it from other similar compounds.
The synthesis of (R)-3-Amino-4-(tert-butoxy)butanoic acid typically involves several key steps:
The industrial production often employs asymmetric hydrogenation and stereoselective rearrangement techniques to ensure high chiral purity, which is crucial for its pharmaceutical applications .
The molecular formula for (R)-3-Amino-4-(tert-butoxy)butanoic acid is , with a molecular weight of 333.30 g/mol . The structure features:
The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular configuration and purity.
(R)-3-Amino-4-(tert-butoxy)butanoic acid can undergo various chemical transformations:
Common reagents for these reactions include:
(R)-3-Amino-4-(tert-butoxy)butanoic acid acts primarily as a starting material in dipeptide synthesis. Its mechanism involves:
The efficacy of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances like enzymes or cofactors, which may enhance or inhibit its action during synthesis.
(R)-3-Amino-4-(tert-butoxy)butanoic acid typically appears as a white crystalline solid with a specific melting point that can be determined through differential scanning calorimetry.
The compound is stable under standard laboratory conditions but may exhibit reactivity under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various synthetic applications.
(R)-3-Amino-4-(tert-butoxy)butanoic acid is widely used in scientific research, particularly in:
Enantioselective synthesis of (R)-3-amino-4-(tert-butoxy)butanoic acid primarily leverages chiral catalysts to establish the stereogenic center with high fidelity. Ni(II) complexes with Schiff base ligands derived from chiral auxiliaries (e.g., proline derivatives) enable glycine equivalents to undergo alkylation. This method achieves >97% diastereomeric excess (d.e.) when reacting tert-butoxy-protected alkyl halides with glycine-derived nucleophiles under inert conditions [4] [8]. Key to success is the strict control of base stoichiometry: Using 5 mol% excess potassium hydroxide in methanol suppresses racemization and minimizes byproducts like binuclear complexes or oxidative degradation products [4].
Chiral lithium amides serve as homochiral ammonia equivalents for Michael additions to α,β-unsaturated tert-butyl esters. Lithium (R)-N-benzyl-N-α-methylbenzylamide adds enantioselectively to substrates like tert-butyl crotonate, followed by in situ hydroxylation with camphorsulfonyl oxaziridines to install the amino and hydroxy functionalities stereospecifically. This method furnishes β-amino acid precursors with 88–96% d.e. after purification [10].
Table 1: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Reaction | Diastereomeric Excess | Key Condition |
---|---|---|---|
Ni(II)/Proline Ligand | Glycine Alkylation | >97% | KOH/MeOH, N₂ atmosphere |
Lithium (R)-Amide | Conjugate Addition/Hydroxylation | 88–96% | −78°C, anhydrous THF |
Integrating (R)-3-amino-4-(tert-butoxy)butanoic acid into SPPS necessitates orthogonal protection of its amino and carboxyl groups. The fluorenylmethyloxycarbonyl (Fmoc) strategy is dominant: The amino group is protected as Fmoc-amine, while the carboxyl group remains activated as a pentafluorophenyl ester for coupling. This setup allows incorporation during chain elongation without tert-butoxy cleavage [4] [6]. Post-incorporation, acidolytic deprotection (95% trifluoroacetic acid) removes the peptide from resin while preserving the acid-sensitive tert-butoxy group due to its stability above pH 3 [4].
Coupling kinetics studies reveal that steric hindrance from the tert-butoxy moiety slows acylation. This is mitigated using double-coupling protocols with hexafluorophosphate benzotriazole tetramethyl uronium or PyBOP activation, extending reaction times to 2 hours per residue [6].
The tert-butoxy group’s stability under basic and nucleophilic conditions makes it ideal for carboxyl protection during β-amino acid synthesis. It is installed via Friedel-Crafts alkylation of phenolic precursors or SN₂ reaction of tert-butyl bromide with 4-hydroxybutanoic acid derivatives [9]. Crucially, its orthogonality to Boc/Fmoc is exploited in multi-step sequences: The tert-butoxy group withstands piperidine-mediated Fmoc deprotection and mild base hydrolysis, while being cleaved selectively with strong acids (e.g., hydrochloric acid in dioxane) without epimerization [4] [8].
Table 2: tert-Butoxy Group Stability Under Protection/Deprotection
Reagent/Condition | Effect on tert-Butoxy Group | Functional Group Target |
---|---|---|
20% Piperidine/DMF | Stable | Fmoc deprotection |
95% Trifluoroacetic acid | Stable | Resin cleavage |
Hydrochloric acid/Dioxane | Cleaved | Final deprotection |
Lithium hydroxide | Stable | Ester hydrolysis |
Competitive silylation is a key limitation during protection. Attempted tert-butyldimethylsilylation of the alcohol can yield bis-silylated esters if not controlled. This is suppressed by using sterically hindered silyl triflates at low temperatures (−40°C), followed by selective ester hydrolysis with potassium carbonate [8].
Stereocontrol in (R)-3-amino-4-(tert-butoxy)butanoic acid relies on chiral induction during carbon backbone assembly. Evans syn-aldol methodology using oxazolidinone auxiliaries delivers the syn-β-hydroxy-γ-amino isomers with >90% d.e. via chelation-controlled addition to amino acetaldehyde derivatives. Conversely, Abiko’s anti-aldol route employs norephedrine propionates and dicyclohexylboron triflate to access anti-diastereomers with comparable selectivity [8] [10].
Conjugate addition strategies using homochiral lithium amides (e.g., lithium (R)-N-benzyl-N-α-methylbenzylamide) to tert-butyl acrylate derivatives proceed via chair-like transition states. The amide’s benzyl group shields the Re face, directing attack to the Si face to yield the (R)-configuration after deprotection. Subsequent diastereoselective hydroxylation with camphorsulfonyl oxaziridine occurs anti to the bulky amino group, fixing the stereocenter [10].
Crystallization-induced asymmetric transformation (CIAT) is critical for upgrading enantiopurity. The (R)-isomer forms stable crystals from toluene/water mixtures, while minor (S)-diastereomers remain in solution. This process achieves ≥99% enantiomeric excess in industrial-scale batches [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1